2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Overview
Description
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring and a chlorinated alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2-methyl-2-propanol with 1-chloro-2-methylpropane in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of alcohols or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar in structure but with a phenyl group instead of a dioxane ring.
2-Chloro-2-methylpropane: Lacks the dioxane ring and has different reactivity and applications.
5,5-Dimethyl-1,3-dioxane: Similar ring structure but without the chlorinated alkyl group.
Uniqueness
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its combination of a chlorinated alkyl group and a dioxane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where both functionalities are required.
Properties
IUPAC Name |
2-(1-chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKMRIDVPBZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195842 | |
Record name | 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-67-8 | |
Record name | 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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